Ethyl 5,7-dimethyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 5,7-dimethyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS: 1871041-43-8) is a heterocyclic compound with a fused triazolopyrimidine core. Its molecular formula is C₁₀H₁₂N₄O₂S, featuring methyl groups at positions 5 and 7, a methylsulfanyl (-SMe) group at position 2, and an ethyl ester at position 6 . This compound is part of a broader class of triazolopyrimidine derivatives, which are extensively studied for their herbicidal , antimicrobial , and antimalarial activities.
Properties
Molecular Formula |
C11H14N4O2S |
|---|---|
Molecular Weight |
266.32 g/mol |
IUPAC Name |
ethyl 5,7-dimethyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C11H14N4O2S/c1-5-17-9(16)8-6(2)12-10-13-11(18-4)14-15(10)7(8)3/h5H2,1-4H3 |
InChI Key |
CIAHUEBLVDLVSV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=NC(=N2)SC)N=C1C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 5,7-dimethyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 5-amino-1,2,4-triazole with β-ketoesters, followed by cyclization and functional group modifications. The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the cyclization process .
Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while reducing costs and environmental impact. Techniques such as continuous flow synthesis and green chemistry principles are often employed to achieve these goals .
Chemical Reactions Analysis
Ethyl 5,7-dimethyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxylate group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, acetonitrile), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
Ethyl 5,7-dimethyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of ethyl 5,7-dimethyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. For example, in its antimicrobial activity, the compound may inhibit bacterial enzymes involved in cell wall synthesis or DNA replication, leading to cell death . In anticancer applications, it may inhibit kinases or other proteins involved in cell signaling pathways, thereby preventing cancer cell growth and proliferation .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The biological and chemical properties of triazolopyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Key Research Findings
Substituent Position Matters : Ortho-substituted aryl groups (e.g., 2-fluorobenzyl in ) enhance steric hindrance, reducing herbicidal activity compared to para-substituted analogs .
Electron-Withdrawing Groups : CF₃ substituents () increase metabolic resistance but may elevate toxicity .
Sulfur-Containing Groups : Methylsulfanyl (target) vs. sulfonamide (8b) groups trade off between lipophilicity and target affinity .
Q & A
Q. What are the optimized synthetic routes for Ethyl 5,7-dimethyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?
The compound can be synthesized via a three-component condensation reaction involving 3-amino-5-methylthio-1,2,4-triazole, β-keto esters (e.g., ethyl acetoacetate), and aromatic aldehydes. Microwave-assisted protocols (323 K, 30 min) in ethanol yield high-purity crystals after recrystallization from acetone . Traditional reflux methods with catalytic HCl in ethanol (12 h) are also effective but may require longer reaction times .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H NMR : Signals at δ 10.89 (s, NH), 7.14–7.41 (m, aromatic H), and 2.59 (s, CH₃S) confirm structural motifs .
- X-ray crystallography : Refinement parameters (R = 0.048, wR = 0.143) validate bond lengths (e.g., C–S: 1.76–1.80 Å) and planar triazolopyrimidine rings (max deviation: 0.034 Å) .
- Elemental analysis : Microanalytical data (e.g., C, H, N percentages) ensure purity >95% .
Q. What preliminary biological screening models are suitable for this compound?
Prioritize assays based on structural analogs:
- Antimicrobial activity : Disk diffusion against Gram-positive/negative bacteria.
- Enzyme inhibition : MDM2-p53 interaction or dehydrogenase assays (IC₅₀ determination) .
- Cytotoxicity : MTT tests on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How do π-stacking interactions and crystal packing influence the compound’s physicochemical properties?
X-ray data reveal π⋯π interactions between triazolopyrimidine rings (centroid distances: 3.63–3.88 Å), stabilizing the crystal lattice. These interactions correlate with enhanced thermal stability (TGA analysis) and solubility trends in polar aprotic solvents (e.g., DMF) . Molecular dynamics simulations can further predict packing efficiency under varying temperatures.
Q. What strategies resolve contradictions in SAR studies for triazolo[1,5-a]pyrimidine derivatives?
Discrepancies in bioactivity (e.g., CB2 receptor inverse agonism vs. MDM2 inhibition) arise from substituent effects:
- Electron-withdrawing groups (e.g., CF₃ at C5): Increase binding affinity to hydrophobic pockets (ΔG = -9.2 kcal/mol via docking) .
- Methylsulfanyl vs. benzylsulfanyl : The former enhances metabolic stability (t₁/₂ > 6 h in liver microsomes) but reduces π-stacking . Validate hypotheses using free-energy perturbation (FEP) calculations and in vitro ADME assays.
Q. How can regioselective synthesis challenges be addressed for dihydro vs. fully aromatic derivatives?
Regioselectivity depends on reaction conditions:
- Microwave irradiation : Favors 4,7-dihydro products (e.g., 87% yield for dihydro analogs) .
- Acidic vs. ionic conditions : Use p-toluenesulfonic acid in benzene to dehydrate intermediates, achieving >90% aromaticity . Monitor reaction progress via TLC (Rf = 0.4 in 3:7 EtOAc/hexane) and adjust solvent polarity to control kinetic vs. thermodynamic pathways .
Q. What computational methods validate crystallographic data and predict bioactivity?
- DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) to compare experimental vs. theoretical bond angles (e.g., N1–C8–C9: 121.06° calc. vs. 121.1° obs.) .
- Pharmacophore modeling : Map electrostatic potential surfaces to identify H-bond acceptors (e.g., carbonyl O) and hydrophobic regions for target binding .
Data Analysis and Optimization
Q. How should researchers interpret conflicting NMR and X-ray data for diastereomeric mixtures?
Q. What statistical approaches optimize reaction yields for scale-up?
Apply response surface methodology (RSM) with Box-Behnken design:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
